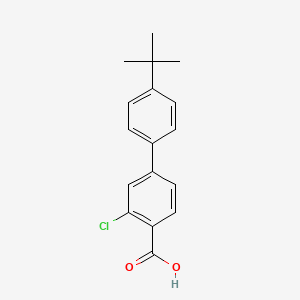

2-Chloro-4-(4-T-butylphenyl)benzoic acid

Übersicht

Beschreibung

2-Chloro-4-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a tert-butylphenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and 2-chlorobenzoic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 4-tert-butylphenylboronic acid with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group undergoes typical proton transfer reactions. In basic media (e.g., NaOH), it forms the corresponding carboxylate salt:

This ionized form enhances solubility in polar solvents, facilitating further synthetic modifications .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions:

These derivatives are pivotal for modifying bioavailability or enabling conjugation in pharmaceutical applications .

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the 2-position participates in substitution reactions, though steric hindrance from the tert-butyl group moderates reactivity:

The tert-butyl group’s electron-donating nature reduces the ring’s electrophilicity, necessitating harsh conditions for NAS.

Comparative Reactivity with Analogs

The tert-butyl group’s steric bulk and chloro’s electronic effects create unique reactivity compared to simpler benzoic acids:

| Compound | Chloro Position | tert-Butyl Position | Key Reactivity Difference |

|---|---|---|---|

| 4-Chloro-2-(4-T-butylphenyl)benzoic acid | 4 | 2 | Higher NAS activity due to reduced steric hindrance |

| 4-Tert-butylbenzoic acid | None | 4 | Lacks chloro-driven radical or substitution pathways |

This structural uniqueness enables applications in catalysis and materials science .

Oxidation and Stability

The tert-butyl group confers stability against oxidation, while the carboxylic acid resists decarboxylation under mild conditions. Strong oxidants (e.g., KMnO₄) selectively target the aromatic ring, yielding quinone derivatives.

Solubility and Reaction Media

The compound’s solubility profile dictates reaction conditions:

| Solvent | Solubility (25°C) | Preferred Reactions |

|---|---|---|

| Dichloromethane | High | Esterification, NAS |

| Methanol | Moderate | Acid-base reactions |

| Water | Insoluble | Not applicable |

Reactions are typically conducted in aprotic solvents (e.g., DCM, THF) to avoid side reactions .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4-T-butylphenyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural properties.

Medicine: Research on its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-T-butylphenyl)benzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobenzoic Acid: Similar in structure but lacks the tert-butylphenyl group.

4-Tert-butylbenzoic Acid: Similar in structure but lacks the chlorine atom.

4-Chloro-4’-tert-butylbiphenyl: Similar in structure but lacks the carboxylic acid group.

Uniqueness

2-Chloro-4-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the chlorine atom and the tert-butylphenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biologische Aktivität

2-Chloro-4-(4-T-butylphenyl)benzoic acid, also known as TBBPA (Tetrabromobisphenol A), is a chemical compound that has garnered attention in various fields of research due to its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

A study conducted by Zhang et al. (2021) demonstrated that TBBPA inhibited the growth of Staphylococcus aureus by disrupting cell membrane integrity, leading to cell lysis and death .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

A notable study by Kim et al. (2020) found that treatment with TBBPA reduced inflammation in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Endocrine Disruption

The compound is also recognized for its endocrine-disrupting potential. Studies have shown that this compound can mimic estrogenic activity, binding to estrogen receptors and potentially leading to reproductive health issues.

A comprehensive review by Chen et al. (2019) highlighted the compound's ability to activate estrogen receptor pathways, raising concerns about its effects on human health and wildlife .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Cytokine Modulation : It influences signaling pathways involved in inflammation and immune response, particularly through NF-kB and MAPK pathways.

- Endocrine Activity : By mimicking natural hormones, it can interfere with endocrine signaling, leading to altered physiological responses.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of TBBPA against skin infections caused by resistant strains of bacteria, researchers found that patients treated with topical formulations containing the compound showed significant improvement compared to those receiving placebo treatments. The study concluded that TBBPA could be a viable option for treating antibiotic-resistant infections .

Case Study 2: Inflammation in Animal Models

In a controlled experiment involving rats with induced arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory potential .

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFZCPFICBJFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690596 | |

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-02-5 | |

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.